
Ethacrynic Acid-d5
Vue d'ensemble
Description
Ethacrynic Acid-d5 (C₁₃H₇D₅Cl₂O₄; CAS 1330052-59-9) is a deuterium-labeled analog of ethacrynic acid, a potent loop diuretic. The incorporation of five deuterium atoms replaces hydrogen atoms at specific positions, enhancing its utility as an internal standard in mass spectrometry (MS) and high-performance liquid chromatography (HPLC) . Its stable isotopic labeling minimizes interference with endogenous analytes, ensuring high analytical accuracy .
Méthodes De Préparation
Synthetic Routes for Deuterium Incorporation
Deuterated Precursor Selection
Ethacrynic Acid-d5 is synthesized via strategic substitution of hydrogen atoms with deuterium at five positions on the butanoyl moiety. The IUPAC name—2-(2,3-dichloro-4-(3,3,4,4,4-pentadeuterio-2-methylidenebutanoyl)phenoxy)acetic acid—indicates deuterium placement at the 3rd and 4th carbons of the butanoyl side chain . This labeling is typically achieved using deuterated reagents such as D₂O, deuterated acids, or deuterium gas in catalytic hydrogenation. For example, deuterated methyl groups may be introduced via Grignard reactions with CD₃MgBr or through acid-catalyzed exchange in deuterated solvents .
Stepwise Synthesis and Key Intermediates
The parent compound, ethacrynic acid, is derived from 2,3-dichloro-4-(2-methylidenebutanoyl)phenoxy acetic acid. To synthesize the deuterated variant, the non-labeled methyl groups are replaced during intermediate stages:
-
Deuteration of Butanoyl Precursor : The butanoyl side chain is synthesized using deuterated propionic acid derivatives. For instance, 3,3,4,4,4-pentadeuterio-2-methylidenebutanoic acid is prepared via condensation of deuterated acetylene with deuterated ketones under acidic conditions .
-
Coupling with Phenolic Core : The deuterated butanoyl group is coupled to 2,3-dichloro-4-hydroxyphenoxy acetic acid using esterification or Friedel-Crafts acylation. This step requires anhydrous conditions to prevent proton-deuterium exchange .
Stability Optimization and Impurity Control
Moisture and Dimerization Mitigation
Ethacrynic acid is prone to dimerization via Diels-Alder condensation, forming impurity C ([4-(2-(4-(carboxymethoxy)-2,3-dichlorobenzoyl)-3,4-dihydro-2,5-diethyl-2H-pyran-6-yl)-2,3-dichlorophenoxy]acetic acid) . For this compound, maintaining moisture content below 2.0% w/w during granulation and lyophilization is critical to suppressing this reaction. Patent data demonstrate that formulations with ≤1.24% moisture (LOD) exhibit <0.5% impurity C over 24 months .
Granulation and Lyophilization Techniques
Dry granulation methods, such as roller compaction, are preferred to minimize hydrolytic degradation. A representative protocol includes:
-
Blending : this compound (18% w/w), lactose monohydrate (68% w/w), and pregelatinized starch (10% w/w) .
-
Lubrication : Addition of talc (2% w/w) and magnesium stearate (1% w/w) to enhance flowability.
-
Compression : Tableting at low humidity (<30% RH) to avoid reabsorption of atmospheric moisture .
Analytical Characterization and Validation
Isotopic Purity Assessment
This compound is validated using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR). Key parameters include:
-
Deuterium Incorporation : ≥99% isotopic enrichment, confirmed by m/z 308.17 ([M+H]⁺) .
-
Impurity Profile : Total impurities <1.0%, with impurity C ≤0.3% .
Table 1: Physicochemical Properties of this compound
Property | Value | Source |
---|---|---|
CAS Number | 1330052-59-9 | |
Molecular Formula | C₁₃H₇D₅Cl₂O₄ | |
Molecular Weight | 308.17 g/mol | |
Isotopic Purity | ≥99% | |
Moisture Content (LOD) | ≤1.24% w/w |
Comparative Stability Studies
Accelerated stability testing (40°C/75% RH) over 6 months reveals no significant degradation in this compound when stored in airtight containers with desiccants. In contrast, non-deuterated analogs show 2–3% impurity C formation under identical conditions .
Industrial-Scale Manufacturing Considerations
Cost and Scalability
Deuterated reagents account for ~70% of production costs. Catalytic deuteration using Pd/D₂O reduces expenses compared to stoichiometric methods, enabling batch scales of 10–50 kg .
Applications in Pharmacokinetic Research
This compound’s primary use is as an internal standard for quantifying ethacrynic acid in plasma. Its deuterium labeling eliminates matrix interference, improving LC-MS/MS accuracy (CV <5%) . Studies using this standard have elucidated ethacrynic acid’s half-life (2.5–3.5 hours) and protein binding (95–98%) in hepatic-impaired patients .
Analyse Des Réactions Chimiques
Types de réactions : L'acide éthacrynique-d5 subit diverses réactions chimiques, notamment :
Oxydation : L'acide éthacrynique-d5 peut être oxydé pour former les sulfoxydes et sulfones correspondants.
Réduction : Les réactions de réduction peuvent convertir l'acide éthacrynique-d5 en ses alcools correspondants.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau des atomes de chlore.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont souvent utilisés.
Substitution : Les nucléophiles comme les thiols et les amines peuvent être utilisés en conditions basiques.
Principaux produits formés :
Oxydation : Sulfoxydes et sulfones.
Réduction : Alcools.
Substitution : Dérivés de thiols et d'amines.
Applications De Recherche Scientifique
L'acide éthacrynique-d5 a un large éventail d'applications en recherche scientifique :
Chimie : Utilisé comme standard interne en spectrométrie de masse pour la quantification de l'acide éthacrynique.
Biologie : Étudié pour ses effets sur les processus cellulaires et les voies de signalisation.
Médecine : Investigué pour ses propriétés anticancéreuses potentielles et son rôle dans l'inhibition de la glutathion S-transférase.
Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et comme étalon de référence dans le contrôle de la qualité
5. Mécanisme d'action
L'acide éthacrynique-d5, comme son homologue non deutéré, inhibe le cotransporteur Na-K-2Cl dans la branche ascendante épaisse de l'anse de Henlé. Cette inhibition conduit à une augmentation de l'excrétion de sodium, de potassium et de chlorure, ce qui entraîne une diurèse. De plus, l'acide éthacrynique-d5 inhibe la glutathion S-transférase, qui joue un rôle dans les processus de détoxification au sein de la cellule .
Composés similaires :
Furosémide : Un autre diurétique de l'anse avec un mécanisme d'action similaire mais une structure chimique différente.
Bumetanide : Un diurétique de l'anse avec une puissance plus élevée par rapport à l'acide éthacrynique.
Torsemide : Connu pour sa durée d'action plus longue par rapport à l'acide éthacrynique.
Unicité : L'acide éthacrynique-d5 est unique en raison de sa forme deutérée, qui offre des avantages dans l'analyse par spectrométrie de masse en servant de standard interne stable. Cela permet une quantification plus précise de l'acide éthacrynique dans divers échantillons biologiques .
Mécanisme D'action
Ethacrynic Acid-d5, like its non-deuterated counterpart, inhibits the Na-K-2Cl cotransporter in the thick ascending limb of the loop of Henle. This inhibition leads to increased excretion of sodium, potassium, and chloride, resulting in diuresis. Additionally, this compound inhibits glutathione S-transferase, which plays a role in detoxification processes within the cell .
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Ethacrynic Acid and Other Diuretics
Ethacrynic Acid-d5 retains the core structure of ethacrynic acid, which features an α,β-unsaturated ketone derived from phenoxyacetic acid. This structure enables covalent binding to sulfhydryl (SH) groups, a mechanism shared with organomercurials but distinct from other diuretics like furosemide (an anthranilic acid derivative) or xipamide (a salicylic acid analog) .
Table 1: Pharmacological Comparison of Ethacrynic Acid with Furosemide and Xipamide
Ethacrynic Acid’s unique SH-binding capacity distinguishes it from furosemide and organomercurials. Xipamide, though structurally similar to thiazides, exhibits loop diuretic efficacy at higher doses but lacks the rapid action of ethacrynic acid .
Pharmacokinetic and Analytical Comparison: this compound vs. Parent Compound
This compound is exclusively used for analytical purposes, while ethacrynic acid serves therapeutic and research roles. The deuterated form’s higher molecular weight (308.17 g/mol vs. 303.14 g/mol) allows MS differentiation, enabling accurate quantification of the parent drug in biological matrices .
Key Differences:
- Stability : Deuterium labeling reduces metabolic degradation, improving reliability in long-term studies.
- Application : this compound eliminates matrix effects in LC-MS/MS, whereas ethacrynic acid is studied for diuretic, anti-inflammatory (NF-κB inhibition), and chemosensitization properties .
Comparison with Other Deuterated Internal Standards
This compound belongs to a broader class of deuterated compounds (e.g., 5-hydroxyindoleacetic acid-d5, cortisol-d8) used in MS-based assays. However, its specificity for ethacrynic acid distinguishes it from analogs targeting neurotransmitters (e.g., dopamine-d5) or steroids (e.g., aldosterone-d7) .
Table 3: Deuterated Compounds in Analytical Research
Compound | Target Analyte | Application | Method |
---|---|---|---|
This compound | Ethacrynic Acid | Pharmacokinetics | LC-MS/MS |
5-Hydroxyindoleacetic acid-d5 | Serotonin metabolites | Neurotransmitter analysis | HPLC |
Cortisol-d8 | Endogenous cortisol | Endocrine studies | GC-MS |
Research Findings and Clinical Implications
Activité Biologique
Ethacrynic acid-d5 (EA-d5) is a deuterated derivative of ethacrynic acid, a potent loop diuretic primarily used in the management of edema and congestive heart failure. The biological activity of EA-d5 is closely related to its parent compound, but its unique properties as a deuterated analog provide valuable insights into pharmacokinetics and metabolic studies.
Chemical Structure and Properties
- Chemical Name : 2-[2,3-Dichloro-4-(2-methylene(4,4,4,3,3-d5)butanoyl)phenoxy]acetic acid
- Molecular Weight : 308.17 g/mol
- Solubility : Slightly soluble in methanol and DMSO .
Ethacrynic acid acts primarily by inhibiting the Na⁺-K⁺-2Cl⁻ symporter in the thick ascending limb of the loop of Henle. This inhibition leads to increased excretion of sodium, potassium, and chloride ions, resulting in significant diuresis. The pharmacological effects include:
- Diuresis : Rapid onset within 30 minutes after intravenous administration and approximately 2 hours after oral administration.
- Electrolyte Excretion : Significant loss of extracellular fluid volume which can lead to metabolic alkalosis if not managed .
- Anticancer Activity : Emerging evidence suggests that ethacrynic acid may have anticancer properties through the inhibition of glutathione S-transferases (GSTs), which are involved in drug resistance mechanisms .
Pharmacokinetics
The pharmacokinetic profile of EA-d5 is essential for understanding its biological activity:
Parameter | Value |
---|---|
Bioavailability | ~21% (oral) |
Peak Plasma Concentration (IV) | 30 minutes |
Elimination Half-life | 30 minutes (variable) |
Clearance (IV) | 1405 ml/min (one-compartment model) |
Studies indicate that EA-d5 can serve as an internal standard in mass spectrometry assays, facilitating accurate quantification of ethacrynic acid levels in biological samples .
Case Studies and Research Findings
-
Pharmacokinetic Study :
A study involving healthy volunteers assessed the pharmacokinetics of ethacrynic acid using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. The study demonstrated that EA-d5 effectively stabilizes measurements due to its deuterated nature, allowing for precise tracking of ethacrynic acid metabolism . -
Clinical Application :
Ethacrynic acid has been utilized in patients with congestive heart failure and renal disease. Its effectiveness is particularly noted in patients allergic to sulfa drugs, where other loop diuretics are contraindicated. The diuretic effect has been shown to alleviate symptoms of pulmonary congestion rapidly . -
Toxicity Profile :
While generally well-tolerated, ethacrynic acid can cause side effects such as ototoxicity and metabolic alkalosis. The intravenous route may lead to localized burning at the injection site . Monitoring electrolyte levels during treatment is critical to mitigate these risks.
Q & A
Basic Research Questions
Q. How is Ethacrynic Acid-d5 utilized in pharmacokinetic (ADME) studies, and what methodological advantages does its deuterium labeling provide?
this compound is employed as an isotopic tracer to investigate the absorption, distribution, metabolism, and excretion (ADME) of its non-deuterated counterpart. Its deuterium labeling allows for precise tracking via mass spectrometry (e.g., LC-MS) by distinguishing it from endogenous molecules or unlabeled ethacrynic acid in biological matrices. This approach minimizes interference from background noise, enabling accurate quantification of drug concentrations in tissues, plasma, or urine .
Q. What analytical techniques are recommended for quantifying this compound in biological samples, and how are validation parameters optimized?
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard. Method validation should include specificity (resolution from metabolites like the cysteine conjugate), linearity (1–1000 ng/mL range), intra-/inter-day precision (<15% RSD), and recovery rates (>80%). Internal standards such as hippuric acid-d5 or tryptophan-d5 can improve accuracy by correcting for matrix effects .
Q. What is the mechanistic basis for this compound’s inhibition of glutathione S-transferases (GSTs), and how does this inform experimental design?
this compound covalently binds to GSTs via a reactive α,β-unsaturated ketone group, forming adducts with glutathione (GSH) or active-site residues (e.g., Tyr7, Arg13). Researchers should pre-incubate GST isoforms (e.g., GSTP1-1) with this compound to assess time-dependent inhibition kinetics. Competitive binding assays with GSH or molecular docking (using PDB 2GSS) can validate binding modes .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s dual role as a diuretic and NF-κB/leukotriene pathway modulator in mechanistic studies?
Discrepancies arise from concentration-dependent effects: at low doses (μM range), it primarily inhibits renal Na+/K+/2Cl− cotransport (diuretic effect), while higher doses (10–50 μM) disrupt NF-κB via IκB kinase inhibition. To isolate pathways, use siRNA knockdown of NF-κB subunits (e.g., p65) in cell models or employ leukotriene biosynthesis assays (e.g., LTB4 ELISA) alongside diuresis measurements in rodent models .
Q. What experimental strategies mitigate this compound’s redox interference in cellular assays, particularly in systems with high glutathione levels?
High intracellular GSH can scavenge this compound, reducing its efficacy. Pre-treat cells with buthionine sulfoximine (BSO) to deplete GSH or use glutathione synthase-deficient cell lines. Alternatively, employ redox-insensitive analogs (e.g., ethacrynic acid methyl ester) or measure residual GSH levels post-treatment via Ellman’s assay to quantify drug availability .
Q. How do molecular docking and crystallographic data inform the optimization of this compound derivatives for enhanced GST isoform selectivity?
Docking studies (e.g., AutoDock Vina) reveal that substitutions at the phenoxyacetic acid moiety improve selectivity for GSTπ over GSTμ. For example, introducing a trifluoromethyl group increases hydrophobic interactions with Val35 and Trp38 in GSTP1-1. Validate predictions with surface plasmon resonance (SPR) to measure binding affinities (KD) and X-ray crystallography to resolve ligand-protein interactions .
Q. What statistical approaches resolve variability in this compound’s metabolic stability data across in vitro and in vivo models?
Use mixed-effects modeling to account for interspecies differences (e.g., human vs. rat liver microsomes). Incorporate covariates like CYP450 expression levels (via proteomics) or hepatic blood flow rates. For in vivo data, apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human clearance rates from preclinical data .
Q. Methodological Best Practices
- Data Reproducibility : Always include batch-specific deuterium enrichment levels (e.g., ≥98% by NMR) and solvent stability data (e.g., degradation in DMSO at −80°C) in supplementary materials .
- Conflict Resolution : When pharmacokinetic data conflict with enzyme inhibition assays, cross-validate using orthogonal methods (e.g., microsomal stability assays + radiolabeled tracer studies) .
Propriétés
IUPAC Name |
2-[2,3-dichloro-4-(3,3,4,4,4-pentadeuterio-2-methylidenebutanoyl)phenoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2O4/c1-3-7(2)13(18)8-4-5-9(12(15)11(8)14)19-6-10(16)17/h4-5H,2-3,6H2,1H3,(H,16,17)/i1D3,3D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOLMBLBETYQHX-WNWXXORZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=C)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.